molecular formula C18H19N3S B1408301 5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione CAS No. 1858255-56-7

5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B1408301
CAS RN: 1858255-56-7
M. Wt: 309.4 g/mol
InChI Key: XYHYNSZPRDTXPP-UHFFFAOYSA-N
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Description

The compound “5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a phenyl group and a 4-tert-butylphenyl group. The presence of these groups could potentially influence the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring and the attached phenyl and 4-tert-butylphenyl groups. Techniques such as NMR spectroscopy and X-ray crystallography could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring and the substituent groups. The triazole ring is known to participate in various chemical reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole ring could contribute to its stability, while the phenyl and 4-tert-butylphenyl groups could influence its solubility .

Scientific Research Applications

Synthesis and Characterization

  • The compound and its derivatives are synthesized from N-tert-butyl-2-aroyl thiosemicarbazide, followed by reactions with NaOH and glacial acetic acid, and characterized by various spectroscopic techniques (RashidiN. & BeradB., 2012).

Biological Activities

  • Substituted 1,2,4-triazole-3-thione derivatives, including 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, exhibit antimicrobial, diuretic, and antidepressant activities. One such derivative showed antifungal activity against Candida tropicalis (Emine Εlçίn Οruç et al., 1999).

Antioxidative Activity

  • A series of novel S-substituted derivatives of 1,2,4-triazole-5-thiones demonstrated significant free radical scavenging activity, with one derivative showing antioxidant activity higher than the antibiotic control (Tumosienė et al., 2014).

Antimicrobial Activity

  • The antimicrobial activity of some 1,2,4-triazoles derivatives has been explored, with derivatives synthesized from tert-butyl carbazate exhibiting biological activity (Ghoneim & Mohamed, 2013).

Supramolecular Synthons and Crystal Structures

  • The crystal structures of various 1,2,4-triazole-3-thione derivatives, including those with 4-alkyl-5-(substituted-phenyl) groups, have been determined, contributing to understanding the supramolecular interactions and synthons in these compounds (Saeed et al., 2019).

Stable Halogenated Carbenes

  • Research on halogenated carbenes, including derivatives of 1,2,4-triazole, has yielded new stable halogenated carbenes. These compounds have shown potential in forming 5-amidino-1,2,4-triazoles and other zwitterionic compounds (Glinyanaya et al., 2021).

Enzyme Inhibition

  • 4-Amino-5-aryl-2,3-dihydro-3H-1,2,4-triazole-3-thiones were synthesized and tested for inhibitory activity against trans-cinnamate 4-hydroxylase, demonstrating mixed-inhibitor properties (Soonsung Hong et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential biological activity, its mechanism of action would depend on how it interacts with biological targets .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, future research could focus on exploring its potential as a therapeutic agent .

properties

IUPAC Name

3-(4-tert-butylphenyl)-2-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-18(2,3)14-11-9-13(10-12-14)16-19-17(22)20-21(16)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHYNSZPRDTXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=S)NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
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5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 4
5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 5
Reactant of Route 5
5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 6
5-(4-tert-Butylphenyl)-1-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

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